molecular formula C22H21ClFN3O2S B2877103 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1112399-52-6

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2877103
CAS No.: 1112399-52-6
M. Wt: 445.94
InChI Key: CTJALBSIEYEDAY-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multi-step reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one stands out due to its unique combination of a pyrazole and triazole ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a member of the pyrido[4,3-d]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Overview of Pyrido[4,3-d]pyrimidines

Pyrido[4,3-d]pyrimidines are a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. These compounds exhibit a range of biological activities including antimicrobial , antitumor , and kinase inhibition properties. The structural diversity within this class allows for varied interactions with biological targets.

Chemical Structure and Properties

The specific compound under consideration features several functional groups that contribute to its biological activity:

  • Chloro and Fluoro Substituents : These halogenated groups can enhance lipophilicity and influence binding affinity to biological targets.
  • Methoxyphenyl Group : This moiety may enhance the compound's interaction with certain receptors or enzymes.

Antimicrobial Activity

Research has shown that pyrido[4,3-d]pyrimidines possess significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against a range of pathogens including Staphylococcus aureus and Escherichia coli. The compound's specific structure may enhance its ability to disrupt microbial cell functions.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.5 μM
This compoundE. coli1 μM

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Studies indicate that pyrido[4,3-d]pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

A notable study explored the inhibition of Dihydrofolate Reductase (DHFR) by various pyrido derivatives:

CompoundTarget EnzymeIC50 (μM)
This compoundDHFR0.25 μM

Kinase Inhibition

The compound has shown promise in inhibiting kinases such as Tyrosine Kinase, which play crucial roles in cancer progression. The structural features of the compound allow it to effectively bind to the active sites of these enzymes.

Case Studies

  • Antimicrobial Efficacy : A recent study demonstrated that the compound exhibited potent activity against multidrug-resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound induced apoptosis and inhibited cell cycle progression at nanomolar concentrations.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O2S/c1-29-15-7-5-14(6-8-15)11-27-10-9-20-16(12-27)21(28)26-22(25-20)30-13-17-18(23)3-2-4-19(17)24/h2-8H,9-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJALBSIEYEDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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